molecular formula C27H25NO5 B557383 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid CAS No. 174800-02-3

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid

Cat. No. B557383
M. Wt: 443,49 g/mole
InChI Key: XGFMHBUVVWZBFT-CLOONOSVSA-N
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Description

“(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid” is a proline derivative . It is also known as Trans-4-Benzyloxy-N-Fmoc-L-proline . The CAS number for this compound is 174800-02-3 .


Molecular Structure Analysis

The molecular formula of this compound is C27H25NO5 . The InChI code is 1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)26(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 413.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Structural Analysis and Conformation

The compound and its derivatives are often used in structural studies to understand the conformational properties of pyrrolidine rings, which are crucial in the design of pharmaceutical agents. For instance, Yuan et al. (2010) analyzed the crystal structure of a related compound, demonstrating that the pyrrolidine ring adopts an envelope conformation, which is essential for understanding intermolecular interactions in crystalline forms (Yuan, Cai, Huang, & Xu, 2010).

Photophysics and Bioimaging

The fluorenyl moiety in the compound has been explored for its photophysical properties. Morales et al. (2010) studied a water-soluble fluorene derivative for bioimaging, highlighting the potential of these compounds in developing fluorescent probes for biological applications (Morales, Luchita, Yanez, Bondar, Przhonska, & Belfield, 2010).

Synthesis and Drug Design

In the context of drug discovery, the structural motif of pyrrolidine rings, similar to the one in the query compound, is utilized for the synthesis of potential therapeutic agents. Wang et al. (2001) reported on the design, synthesis, and structural analysis of influenza neuraminidase inhibitors, underscoring the utility of such compounds in medicinal chemistry (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, & Laver, 2001).

Chemical Synthesis and Applications

The compound's derivatives are also pivotal in the synthesis of novel chemical entities with potential biological activity. Kharchenko, Detistov, and Orlov (2008) developed a one-pot synthesis method for creating bicyclic systems, which could be applied in the development of new drugs with enhanced efficacy and specificity (Kharchenko, Detistov, & Orlov, 2008).

Future Directions

The future directions for this compound are not specified in the search results. Given its structure, it may have potential applications in peptide synthesis and protein research .

properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFMHBUVVWZBFT-CLOONOSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610417
Record name (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid

CAS RN

174800-02-3
Record name (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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